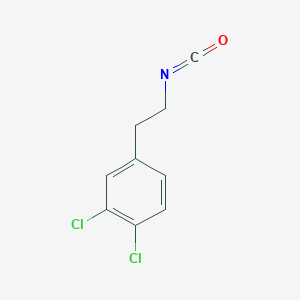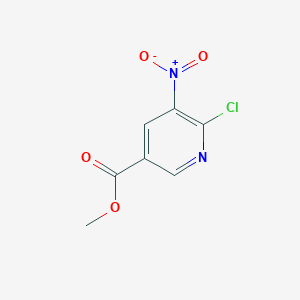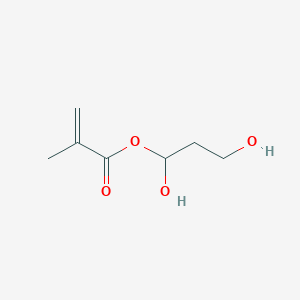
Hydroxyethyl-hydroxymethyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxyethyl-hydroxymethyl methacrylate (HEMA) is a water-soluble monomer that is widely used in the field of biomaterials due to its biocompatibility and hydrophilicity. HEMA is a derivative of methacrylic acid and is synthesized by the esterification of methacrylic acid with ethylene glycol and formaldehyde. The resulting monomer has a hydroxyl group and a methacrylate group, which allows it to be polymerized with other methacrylate monomers to form a cross-linked network.
作用機序
The mechanism of action of Hydroxyethyl-hydroxymethyl methacrylate is not fully understood, but it is believed to be due to its hydrophilic nature. Hydroxyethyl-hydroxymethyl methacrylate can absorb water and other biological fluids, which allows it to interact with biological tissues and cells. This interaction can lead to the formation of a biocompatible interface between the biomaterial and the surrounding tissue.
生化学的および生理学的効果
Hydroxyethyl-hydroxymethyl methacrylate has been shown to have low toxicity and is generally considered safe for use in biomedical applications. However, some studies have reported that Hydroxyethyl-hydroxymethyl methacrylate can cause irritation and inflammation in some individuals. Additionally, Hydroxyethyl-hydroxymethyl methacrylate has been shown to be a weak mutagen in some in vitro studies.
実験室実験の利点と制限
Hydroxyethyl-hydroxymethyl methacrylate's hydrophilic nature makes it an ideal material for use in lab experiments that require the absorption of biological fluids. However, Hydroxyethyl-hydroxymethyl methacrylate's low toxicity and weak mutagenicity may limit its use in some applications.
将来の方向性
There are several future directions for the use of Hydroxyethyl-hydroxymethyl methacrylate in the field of biomaterials. One potential application is in the development of tissue engineering scaffolds. Hydroxyethyl-hydroxymethyl methacrylate's ability to interact with biological tissues and cells could be used to create scaffolds that promote tissue regeneration. Additionally, Hydroxyethyl-hydroxymethyl methacrylate could be used in the development of drug delivery systems that target specific tissues or cells. Finally, further research is needed to fully understand the mechanism of action of Hydroxyethyl-hydroxymethyl methacrylate and its potential impact on human health.
合成法
The synthesis of Hydroxyethyl-hydroxymethyl methacrylate involves the reaction of methacrylic acid with ethylene glycol and formaldehyde. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting monomer is purified by distillation or recrystallization.
科学的研究の応用
Hydroxyethyl-hydroxymethyl methacrylate has been extensively studied for its use in the field of biomaterials. It has been used in the production of contact lenses, dental materials, and drug delivery systems. Hydroxyethyl-hydroxymethyl methacrylate's hydrophilic nature makes it an ideal material for use in these applications as it can absorb water and other biological fluids without swelling or degrading.
特性
CAS番号 |
118797-69-6 |
|---|---|
製品名 |
Hydroxyethyl-hydroxymethyl methacrylate |
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC名 |
1,3-dihydroxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O4/c1-5(2)7(10)11-6(9)3-4-8/h6,8-9H,1,3-4H2,2H3 |
InChIキー |
SXMPQZFGMQBFMT-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC(CCO)O |
正規SMILES |
CC(=C)C(=O)OC(CCO)O |
同義語 |
HEMA-MEMA hydroxyethyl-hydroxymethyl methacrylate hydroxyethylhydroxymethylmethacrylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



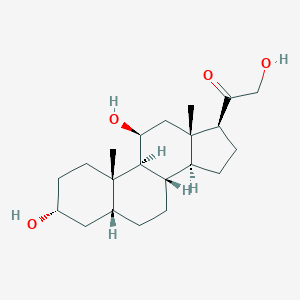
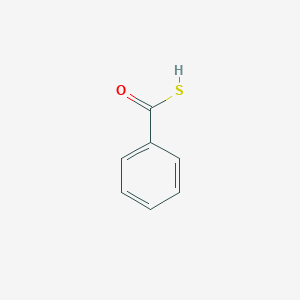
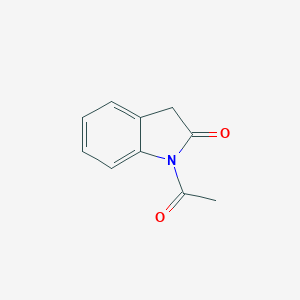
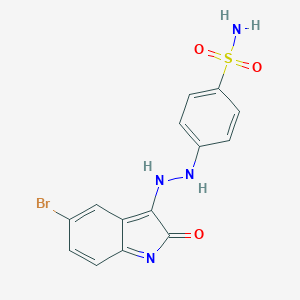
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)
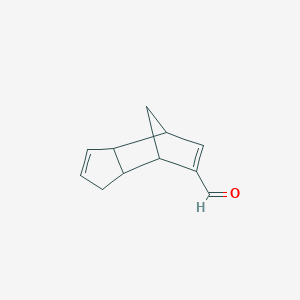
![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)
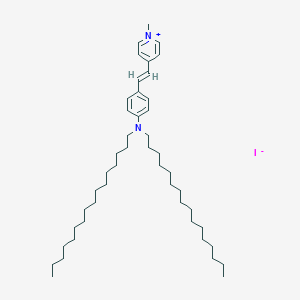
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)
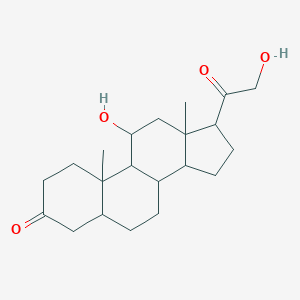
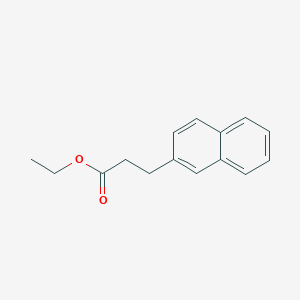
![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)
